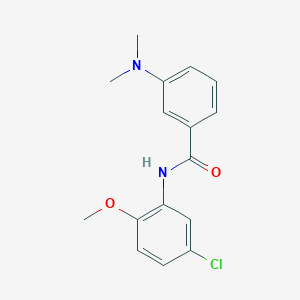
N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide (also known as BML-190) is a synthetic compound that belongs to the family of benzamide derivatives. It has been extensively studied for its potential therapeutic applications due to its ability to modulate the activity of the cannabinoid receptor CB2.
作用機序
N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide selectively binds to the CB2 receptor and modulates its activity. This receptor is primarily expressed in immune cells and has been implicated in various physiological processes such as inflammation, pain, and immune response. By modulating the activity of this receptor, this compound can potentially regulate these processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
実験室実験の利点と制限
N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide has several advantages for lab experiments. It is a selective CB2 receptor agonist, which allows for specific modulation of this receptor's activity. It has also been shown to have low toxicity and is well-tolerated in animal studies. However, there are also limitations to its use in lab experiments. It has poor solubility in water, which can limit its use in certain experiments. It also has a relatively short half-life, which can make it challenging to maintain a consistent concentration in experiments.
将来の方向性
There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide. One area of interest is the potential therapeutic applications of this compound in various diseases such as cancer, inflammation, and neurodegenerative disorders. Further studies are needed to determine the efficacy and safety of this compound in these diseases. Another area of interest is the development of more potent and selective CB2 receptor agonists. This could potentially lead to the development of more effective therapies for various diseases. Finally, the development of new methods for synthesizing this compound could potentially improve its solubility and half-life, making it more useful for lab experiments and potential therapeutic applications.
合成法
N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide can be synthesized by the reaction of 5-chloro-2-methoxyaniline with 3-dimethylaminobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The product is then purified by column chromatography using a silica gel column.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide has been used in various scientific research studies due to its ability to selectively bind to the CB2 receptor. This receptor is primarily expressed in immune cells and has been implicated in various physiological processes such as inflammation, pain, and immune response. This compound has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders.
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-19(2)13-6-4-5-11(9-13)16(20)18-14-10-12(17)7-8-15(14)21-3/h4-10H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLAFEDCPCIPRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-isopropoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5779413.png)
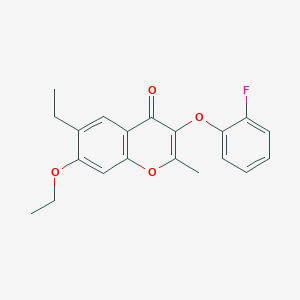
![N'-[(2-phenylvinyl)sulfonyl]benzohydrazide](/img/structure/B5779424.png)
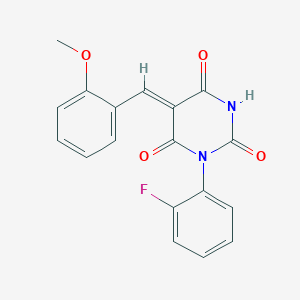
![3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5779458.png)
![N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide](/img/structure/B5779471.png)
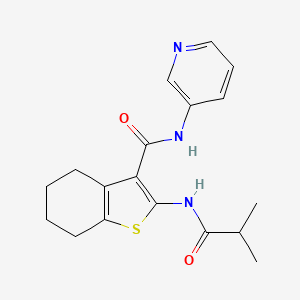
![3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5779484.png)
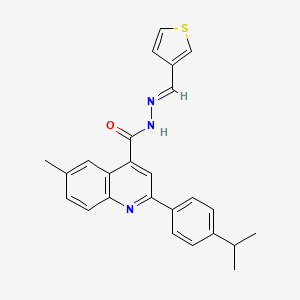
![1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene](/img/structure/B5779496.png)

